molecular formula C20H26O2 B1192801 GSD-1

GSD-1

Cat. No. B1192801
M. Wt: 298.426
InChI Key: VUWYWQKMARNDNQ-QQBOBMDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSD-1 is a novel anti-austerity agent against PANC-1 human pancreatic cancer cells, altering PANC-1 cell morphology, leading to cell death at sub micromolar concentration range.

Scientific Research Applications

Modified Cornstarch Therapy in GSD Types Ia and Ib

A study by Correia et al. (2008) explored the efficacy of modified starch compared to traditional cornstarch therapy in patients with Glycogen Storage Disease (GSD) types Ia and Ib. The experimental starch was found to maintain blood glucose concentrations significantly longer than traditional therapy, suggesting its potential to improve control in GSD patients.

Group Sequential Designs in Clinical Trials

Group sequential designs (GSD) in clinical trials, particularly in oncology, were examined by Zhang et al. (2012). They highlighted that GSDs tend to overestimate the true treatment effect size at early interim analyses, which can influence the perceived efficacy of a drug.

Guided Self-Determination in Diabetes Management

A study by Zoffmann and Lauritzen (2006) on guided self-determination (GSD) in diabetes management showed significant improvements in life skills, including better glycemic control. This approach, involving worksheets and nurse coaching, enhanced the patients' ability to manage diabetes effectively.

Recombinant Human Enzyme Therapy in Infantile GSD Type II

Amalfitano et al. (2001) investigated the safety and efficacy of recombinant human acid α-glucosidase (rhGAA) enzyme therapy in infantile GSD Type II. Their results showed that rhGAA therapy improved cardiac and skeletal muscle functions, suggesting its potential as a treatment for this disorder.

Granulocyte Colony-Stimulating Factor Therapy in GSD Type 1b

A study on the efficacy of recombinant human granulocyte colony-stimulating factor (rhG-CSF) therapy in patients with neutropenia and neutrophil dysfunction secondary to GSD type 1b by Calderwood et al. (2001) showed significant improvements in neutrophil function and infection-related morbidity, indicating its effectiveness in managing these complications in GSD type 1b patients.

Cornstarch Regimens in Adult GSD Type I

Wolfsdorf and Crigler (1997) compared the effects of different cornstarch regimens in adults with GSD Type I. Their findings suggest that specific dosing strategies can significantly impact metabolic control in these patients.

Metabolic Improvements in Mice from Gs Signaling in Adipocytes

A study by Wang et al. (2019) revealed that activating Gs signaling in adipocytes led to significant metabolic improvements in mice. This research suggests potential implications for developing new treatments for obesity and type 2 diabetes.

properties

Product Name

GSD-1

Molecular Formula

C20H26O2

Molecular Weight

298.426

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-methylene-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione

InChI

InChI=1S/C20H26O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h10,15-17H,1,4-9,11H2,2-3H3/t15-,16+,17+,19-,20+/m1/s1

InChI Key

VUWYWQKMARNDNQ-QQBOBMDFSA-N

SMILES

O=C(C=C1CC[C@@]2([H])[C@]3([H])CC4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSD-1;  GSD 1;  GSD1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSD-1
Reactant of Route 2
GSD-1
Reactant of Route 3
GSD-1
Reactant of Route 4
GSD-1
Reactant of Route 5
GSD-1
Reactant of Route 6
GSD-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.